Cudc-101

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

HDAC Inhibition

CUDC-101 acts as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by modifying histones, proteins that package DNA within the cell. Inhibiting HDACs can alter gene expression patterns, potentially leading to the suppression of cancer cell growth and proliferation [].

EGFR and HER2 Inhibition

CUDC-101 also targets epidermal growth factor receptor (EGFR) and HER2, proteins involved in cell signaling pathways that contribute to cancer cell growth and survival. By inhibiting these proteins, CUDC-101 may disrupt these pathways and hinder cancer cell proliferation [].

Combination Therapy

Research suggests that CUDC-101 might be effective when combined with standard cancer treatments like chemotherapy and radiation. Early-phase clinical trials have explored the safety and tolerability of CUDC-101 when used alongside these therapies for head and neck cancers.

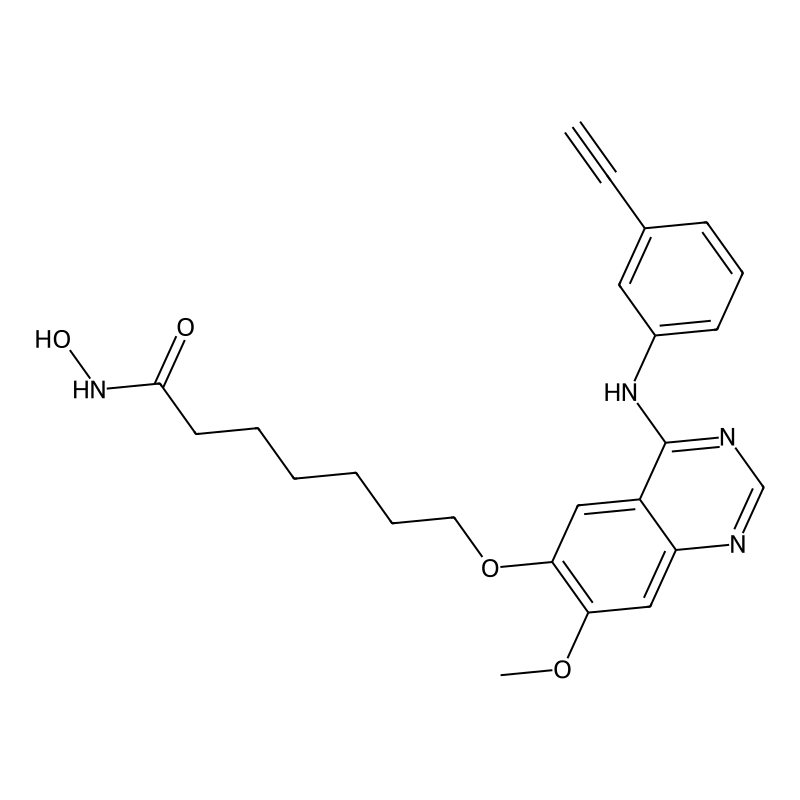

CUDC-101 is a synthetic small molecule that belongs to the quinazoline class of compounds. Its full chemical name is 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy) N-hydroxyheptanamide, with a molecular weight of 434.5 Da. This compound is designed as a multitarget inhibitor, specifically targeting the epidermal growth factor receptor, human epidermal growth factor receptor 2, and class I and II histone deacetylases. The dual inhibition mechanism of CUDC-101 positions it as a promising candidate in cancer therapy, particularly for solid tumors and hematological malignancies .

CUDC-101 inhibits the activity of HDACs, EGFR, and HER2 enzymes. HDACs regulate gene expression by modifying chromatin structure. Inhibiting them can lead to the expression of genes with tumor-suppressive functions []. EGFR and HER2 are receptor tyrosine kinases involved in cell proliferation and survival. Blocking their activity can hinder cancer cell growth []. Studies suggest CUDC-101 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

CUDC-101 functions through multiple biochemical pathways. It inhibits the auto-phosphorylation of the epidermal growth factor receptor and disrupts downstream signaling pathways involving phosphoinositide-3-kinase and AKT. The compound also effectively inhibits histone deacetylase activity, leading to increased histone acetylation and altered gene expression profiles associated with tumor growth and survival .

The following reactions are notable:

- Inhibition of Epidermal Growth Factor Receptor: CUDC-101 prevents the phosphorylation of the receptor, thereby blocking downstream signaling.

- Histone Acetylation: By inhibiting histone deacetylases, CUDC-101 increases acetylation levels, which can lead to transcriptional activation of tumor suppressor genes.

CUDC-101 demonstrates significant biological activity against various cancer types. In vitro studies have shown that it induces apoptosis in multiple myeloma cells and inhibits cell proliferation across various tumor models. The compound has been observed to enhance antitumor effects when used in combination with other chemotherapeutic agents such as gemcitabine and carfilzomib .

Preclinical models indicate that CUDC-101 can effectively inhibit tumor growth in xenograft models of non-small cell lung cancer and other malignancies, showcasing its broad-spectrum anticancer activity .

The synthesis of CUDC-101 involves several steps:

- Formation of the Quinazoline Core: The initial step typically involves creating the quinazoline framework through cyclization reactions.

- Introduction of Functional Groups: The ethynylphenylamino group is then introduced at a specific position on the quinazoline ring.

- Hydroxylation: The final step includes the addition of the hydroxyheptanamide moiety to enhance biological activity.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

CUDC-101 is primarily explored for its applications in oncology. Its multitargeted approach makes it suitable for treating various solid tumors, including but not limited to:

- Non-small cell lung cancer

- Acute promyelocytic leukemia

- Non-Hodgkin’s lymphoma

- Multiple myeloma

Additionally, ongoing clinical trials are assessing its efficacy in combination with other therapeutic agents to enhance treatment outcomes for resistant cancer types .

Interaction studies have indicated that CUDC-101 can synergistically enhance the effects of other anticancer drugs. For instance, when combined with gemcitabine or arsenic trioxide, CUDC-101 has shown improved cytotoxicity against cancer cells compared to either agent alone. These interactions suggest potential pathways for developing combination therapies that leverage CUDC-101's unique mechanisms of action .

Several compounds share similarities with CUDC-101 in their mechanisms or chemical structures. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Trichostatin A | Histone deacetylase inhibitor | Naturally occurring compound |

| Vorinostat | Histone deacetylase inhibitor | First HDAC inhibitor approved for clinical use |

| Lapatinib | Epidermal growth factor receptor inhibitor | Selective for HER2, used in breast cancer |

| Afatinib | Epidermal growth factor receptor inhibitor | Irreversible inhibitor targeting multiple receptors |

CUDC-101 stands out due to its dual action on both histone deacetylases and receptor tyrosine kinases, making it a first-in-class multitargeted therapeutic agent .

The seven-((four-((three-ethynylphenyl)amino)-seven-methoxyquinazolin-six-yl)oxy)-N-hydroxyheptanamide (CUDC-101) exhibits potent histone deacetylase inhibitory activity through its characteristic structural components [1] [2]. As a member of the hydroxamate class of histone deacetylase inhibitors, CUDC-101 contains a hydroxamic acid functional group that serves as the zinc-binding motif, enabling direct interaction with the catalytic zinc ion at the active site of histone deacetylase enzymes [3]. This zinc chelation mechanism is fundamental to the compound's inhibitory potency, with the hydroxamic acid group forming a bidentate coordination complex that effectively blocks enzyme activity.

The structural architecture of CUDC-101 incorporates a carbon linker chain connecting the zinc-binding hydroxamic acid group to a quinazoline-based capping group [3]. This capping group interacts with amino acid residues positioned near the entrance of the histone deacetylase active site, contributing to the compound's selectivity profile and binding affinity. The quinazoline moiety, derived from the epidermal growth factor receptor inhibitor portion of the molecule, provides additional binding interactions that enhance the overall stability of the histone deacetylase-inhibitor complex.

The binding kinetics of CUDC-101 demonstrate exceptional potency across multiple histone deacetylase isoforms, with particularly strong activity against class I histone deacetylases. Quantitative binding studies reveal an inhibitory concentration fifty value of 4.4 nanomolar for histone deacetylase activity, establishing CUDC-101 as a highly potent inhibitor compared to other hydroxamate-based compounds [2] [4]. The compound exhibits differential selectivity patterns across histone deacetylase isoforms, with specific targeting of histone deacetylase 5 and histone deacetylase 10 being critical for its unique biological effects [5].

Mechanistic studies using genetic silencing approaches have demonstrated that the effects of CUDC-101 on androgen receptor signaling are primarily mediated through inhibition of class II histone deacetylases, particularly histone deacetylase 5 and histone deacetylase 10 [5]. This isoform selectivity distinguishes CUDC-101 from pan-histone deacetylase inhibitors and contributes to its unique therapeutic profile. The compound's ability to modulate histone deacetylase 6 activity also plays a role in regulating heat shock protein 90 acetylation status, leading to degradation of client proteins including various oncogenic factors.

Table 1: CUDC-101 IC50 Values for Different Molecular Targets

| Target | IC50 (nM) | Reference |

|---|---|---|

| HDAC | 4.40 | Lai et al. 2010 |

| EGFR | 2.40 | Lai et al. 2010 |

| HER2 | 15.70 | Lai et al. 2010 |

| HDAC (labeled compound 7) | 94.47 | Novel 64Cu-labeled study |

| Abl-1 | 2890.00 | MedChemExpress data |

| FGFR-2 | 3430.00 | MedChemExpress data |

| Flt-3 | 1500.00 | MedChemExpress data |

| Ret | 3200.00 | MedChemExpress data |

The molecular recognition patterns of CUDC-101 binding to different histone deacetylase isoforms involve specific amino acid interactions within the active site cavity. The compound's extended carbon chain allows optimal positioning within the substrate-binding channel, while the methoxy-substituted quinazoline capping group provides additional binding contacts that contribute to isoform discrimination. This structural basis underlies the compound's ability to achieve nanomolar potency while maintaining selectivity for therapeutically relevant histone deacetylase targets.

Dual Epidermal Growth Factor Receptor/Human Epidermal Growth Factor Receptor 2 Tyrosine Kinase Inhibition: Competitive and Allosteric Mechanisms

CUDC-101 functions as a potent dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases through competitive binding mechanisms at the adenosine triphosphate-binding sites of these receptor kinases [6] [7]. The quinazoline-based pharmacophore embedded within the CUDC-101 structure serves as the primary epidermal growth factor receptor/human epidermal growth factor receptor 2 inhibitory domain, exhibiting exceptional binding affinity with inhibitory concentration fifty values of 2.4 nanomolar for epidermal growth factor receptor and 15.7 nanomolar for human epidermal growth factor receptor 2 [2] [4].

The competitive inhibition mechanism involves direct occupation of the adenosine triphosphate-binding pocket within the kinase domain of both receptor tyrosine kinases. Structural analysis indicates that the quinazoline core of CUDC-101 forms critical hydrogen bonding interactions with key amino acid residues in the adenosine triphosphate-binding site, effectively preventing adenosine triphosphate binding and subsequent kinase activation [7] [8]. This competitive mechanism results in potent inhibition of receptor autophosphorylation and downstream signaling cascade activation.

The dual targeting capability of CUDC-101 provides significant advantages over single-target epidermal growth factor receptor or human epidermal growth factor receptor 2 inhibitors by simultaneously blocking both receptor pathways [6]. This dual inhibition prevents compensatory signaling that commonly occurs when only one receptor is inhibited, as human epidermal growth factor receptor family members often exhibit functional redundancy and cross-activation patterns. The compound's ability to inhibit both receptors with high potency ensures comprehensive blockade of human epidermal growth factor receptor family signaling networks.

Mechanistic studies have demonstrated that CUDC-101 effectively reduces phosphorylation levels of both epidermal growth factor receptor and human epidermal growth factor receptor 2 in various cancer cell lines [9] [7]. The inhibition of receptor phosphorylation leads to decreased activation of downstream signaling mediators, including phosphoinositide 3-kinase, protein kinase B, and mitogen-activated protein kinase pathways. This comprehensive signaling blockade contributes to the compound's potent anti-proliferative and pro-apoptotic effects in cancer cells that depend on epidermal growth factor receptor/human epidermal growth factor receptor 2 signaling for survival and growth.

The binding kinetics of CUDC-101 to epidermal growth factor receptor and human epidermal growth factor receptor 2 demonstrate rapid association and stable complex formation. Competitive binding assays using radiolabeled CUDC-101 derivatives have confirmed specific binding to both receptor targets, with binding specificity verified through competition experiments using unlabeled CUDC-101 [3]. The stable nature of these receptor-inhibitor complexes contributes to the sustained inhibitory effects observed in cellular and in vivo studies.

Table 2: CUDC-101 Cytotoxicity IC50 Values in Different Cell Lines

| Cell Line | IC50 (μM) | Cell Type | Reference |

|---|---|---|---|

| MCF-7 | 0.31 | Breast adenocarcinoma | Breast cancer radiation study |

| MDA-MB-231 | 0.6 | Triple-negative breast cancer | Breast cancer radiation study |

| MCF-10A | 2.7 | Normal breast epithelial | Breast cancer radiation study |

| 8505c (ATC) | 0.15 | Anaplastic thyroid cancer | ATC study |

| C-643 (ATC) | 1.66 | Anaplastic thyroid cancer | ATC study |

| SW-1736 (ATC) | 1.66 | Anaplastic thyroid cancer | ATC study |

| PANC-1 | ~1 | Pancreatic cancer | Pancreatic cancer study |

| MIA PaCa-2 | ~1 | Pancreatic cancer | Pancreatic cancer study |

| T3M-4 | ~1 | Pancreatic cancer | Pancreatic cancer study |

| Su.86.86 | ~1 | Pancreatic cancer | Pancreatic cancer study |

Synergistic Modulation of Compensatory Pathways (Protein Kinase B, Mesenchymal-Epithelial Transition Factor, Human Epidermal Growth Factor Receptor 3)

The multi-target design of CUDC-101 enables comprehensive modulation of compensatory survival pathways that frequently enable cancer cells to escape the effects of single-target therapeutic agents [6] [10]. The compound's integrated histone deacetylase inhibition creates synergistic effects that simultaneously attenuate multiple compensatory signaling networks, including protein kinase B, mesenchymal-epithelial transition factor, and human epidermal growth factor receptor 3 pathways [2] [6].

The protein kinase B pathway represents a critical compensatory mechanism that is effectively targeted by CUDC-101 through multiple convergent mechanisms [7] [8]. Direct inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2 reduces upstream phosphoinositide 3-kinase activation, leading to decreased protein kinase B phosphorylation and activity. Simultaneously, the histone deacetylase inhibitory component of CUDC-101 modulates the expression of protein kinase B regulatory proteins and enhances the acetylation of protein kinase B itself, further diminishing its oncogenic activity. This dual targeting approach results in more complete protein kinase B pathway suppression compared to single-target approaches.

Mesenchymal-epithelial transition factor receptor signaling, which commonly serves as an escape mechanism for cells treated with epidermal growth factor receptor inhibitors, is effectively attenuated by CUDC-101 treatment [6] [10]. The compound's histone deacetylase inhibitory activity modulates the chromatin accessibility of mesenchymal-epithelial transition factor-regulated genes, leading to altered expression patterns that reduce the receptor's compensatory signaling capacity. This effect is particularly important in preventing the development of therapeutic resistance that commonly occurs with selective epidermal growth factor receptor inhibitors.

Human epidermal growth factor receptor 3 upregulation and activation frequently occur as compensatory responses to epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibition [6]. CUDC-101 effectively blocks this compensatory mechanism through its integrated histone deacetylase inhibitory activity, which modulates the epigenetic regulation of human epidermal growth factor receptor 3 expression and function. The compound's ability to simultaneously target multiple human epidermal growth factor receptor family members while modulating their transcriptional regulation provides comprehensive pathway blockade.

The synergistic effects of CUDC-101 on compensatory pathways extend beyond direct receptor inhibition to include modulation of downstream effector proteins and transcriptional regulators [9] [7]. The compound significantly reduces the expression of anti-apoptotic proteins such as survivin and X-linked inhibitor of apoptosis protein, while simultaneously increasing the expression of pro-apoptotic regulators and cell cycle checkpoint proteins like p21. This coordinated modulation of survival and death pathways contributes to the compound's potent anti-cancer activity.

Table 3: HDAC Isoform-Specific Effects of CUDC-101

| HDAC Isoform | Effect of CUDC-101 | Functional Outcome | Reference |

|---|---|---|---|

| HDAC1 | Reduced expression | Decreased proliferation | Multiple studies |

| HDAC2 | Reduced expression | Decreased proliferation | Multiple studies |

| HDAC3 | Reduced expression | Decreased proliferation | Multiple studies |

| HDAC4 | Modulated activity | Complex regulation | Prostate cancer study |

| HDAC5 | Inhibited (key target) | AR-V7/flAR inhibition | Prostate cancer study |

| HDAC6 | Modulated activity | HSP90 modulation | Prostate cancer study |

| HDAC7 | Reduced expression | Decreased proliferation | Multiple myeloma study |

| HDAC8 | No significant effect | Minimal impact | Prostate cancer study |

| HDAC10 | Inhibited (key target) | AR-V7/flAR inhibition | Prostate cancer study |

Table 4: Compensatory Pathway Modulation by CUDC-101

| Pathway/Target | Effect | Mechanism | Functional Impact |

|---|---|---|---|

| AKT | Inhibited | Phosphorylation inhibition | Reduced proliferation |

| MET | Attenuated | Compensatory pathway blocking | Resistance prevention |

| HER3 | Blocked | Compensatory pathway blocking | Resistance prevention |

| ERK | Decreased phosphorylation | MAPK pathway inhibition | Growth inhibition |

| PI3K | Inhibited | Downstream EGFR inhibition | Survival pathway blocking |

| mTOR | Decreased phosphorylation | Downstream AKT inhibition | Protein synthesis inhibition |

| p21 | Upregulated | Cell cycle regulation | Cell cycle arrest |

| Survivin | Downregulated | Apoptosis induction | Enhanced apoptosis |

| XIAP | Downregulated | Apoptosis induction | Enhanced apoptosis |

| HSP90 | Client protein degradation | Chaperone disruption | Protein instability |

Epigenetic and Transcriptional Effects of Histone Deacetylase Inhibition

The histone deacetylase inhibitory activity of CUDC-101 induces profound epigenetic modifications that fundamentally alter chromatin structure and gene expression patterns in treated cells [11] [12]. The compound's ability to increase histone acetylation levels leads to chromatin relaxation and enhanced accessibility of transcriptional machinery to previously silenced or repressed genomic regions [13] [14]. This epigenetic reprogramming represents a key mechanism underlying the compound's therapeutic efficacy across diverse cancer types.

Histone hyperacetylation induced by CUDC-101 primarily affects histone H3 and histone H4 acetylation status, with particularly pronounced effects on histone H3 lysine 9 and histone H4 lysine 16 acetylation marks [15] [16]. These specific acetylation events are associated with transcriptionally active chromatin states and facilitate the binding of chromatin remodeling complexes and transcriptional activator proteins. The increased acetylation levels persist for extended periods following CUDC-101 treatment, indicating stable epigenetic modifications that contribute to sustained therapeutic effects.

The transcriptional consequences of CUDC-101-induced histone acetylation include both gene activation and gene repression, reflecting the complex nature of epigenetic regulation [15]. Tumor suppressor genes that are frequently silenced in cancer through histone deacetylation become reactivated following CUDC-101 treatment, contributing to the restoration of normal cell cycle control and apoptotic responses. Simultaneously, the compound can lead to the repression of oncogenes and survival factors through indirect mechanisms involving the altered expression of transcriptional regulatory proteins.

Global gene expression profiling studies have demonstrated that CUDC-101 treatment affects the expression of approximately 0.5 to 20 percent of genes in treated cancer cells, with the specific gene expression changes varying depending on cell type and treatment conditions [15]. The affected genes include those involved in cell cycle regulation, apoptosis, DNA repair, and cellular differentiation pathways. Notably, the compound consistently upregulates the expression of cell cycle checkpoint proteins such as p21, while downregulating anti-apoptotic factors like survivin and X-linked inhibitor of apoptosis protein [9] [7].

The epigenetic effects of CUDC-101 extend beyond histone modifications to include alterations in DNA methylation patterns [12]. The compound can influence the expression of DNA methyltransferases and demethylase enzymes, leading to global changes in cytosine methylation patterns that further contribute to transcriptional reprogramming. These DNA methylation changes can have lasting effects on gene expression and may contribute to the compound's ability to reverse epigenetic silencing of tumor suppressor genes.

Chromatin immunoprecipitation studies have revealed that CUDC-101 treatment leads to increased recruitment of transcriptional activator complexes to the promoter regions of target genes [15]. The hyperacetylated histones serve as binding platforms for bromodomain-containing proteins and other chromatin readers that facilitate transcriptional activation. This mechanistic understanding explains how histone deacetylase inhibition can lead to selective gene activation despite the global nature of histone acetylation changes.

Table 5: Epigenetic and Transcriptional Effects of CUDC-101

| Epigenetic Mark | Effect of CUDC-101 | Transcriptional Outcome | Functional Consequence |

|---|---|---|---|

| Histone H3 acetylation | Increased | Gene activation | Tumor suppressor reactivation |

| Histone H4 acetylation | Increased | Chromatin opening | Improved drug sensitivity |

| H3K9 acetylation | Increased | Transcriptional activation | Cell cycle regulation |

| H3K4 methylation | Modulated | Context-dependent | Epigenetic reprogramming |

| DNA methylation | Altered patterns | Gene expression changes | Global expression changes |

| Chromatin structure | Relaxed/Open | Enhanced accessibility | Therapeutic sensitization |

Cudc-101 exhibits broad-spectrum antiproliferative activity across a diverse range of cancer cell lines, demonstrating significant potency variations that correlate with cellular characteristics and oncogenic driver mutations. The compound shows remarkable efficacy in anaplastic thyroid cancer cell lines, with the 8505c line displaying the highest sensitivity with an inhibitory concentration fifty percent (IC50) of 0.15 micromolar [1]. This exceptional potency in anaplastic thyroid cancer cells is attributed to the simultaneous inhibition of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2 pathways, which are frequently overexpressed in these aggressive malignancies [1] [2].

In breast cancer models, Cudc-101 demonstrates differential activity between hormone-positive and triple-negative cell lines. The mechanistic cell line 7 (MCF-7) breast cancer cells exhibit IC50 values ranging from 0.31 to 0.55 micromolar, while the more aggressive mechanistic cell line melanoma differentiation-associated protein 231 (MDA-MB-231) triple-negative breast cancer cells show an IC50 of 0.60 micromolar [3]. Importantly, normal breast epithelial cells (MCF-10A) display significantly reduced sensitivity with an IC50 of 2.70 micromolar, indicating a favorable therapeutic window that preferentially targets malignant cells over normal tissue [3].

Pancreatic cancer cell lines, including pancreatic adenocarcinoma-1 (PANC-1) and Miami pancreatic cancer-2 (MIA PaCa-2), demonstrate consistent antiproliferative responses with IC50 values of approximately 1.0 micromolar [4]. The compound's efficacy in pancreatic cancer is particularly significant given the aggressive nature of this malignancy and its resistance to conventional therapies. Studies utilizing three-dimensional microtissue growth models have confirmed that Cudc-101 effectively delays tumor growth in pancreatic cancer, with enhanced efficacy when combined with radiation therapy [5].

Multiple myeloma cell lines exhibit notable sensitivity to Cudc-101, with rapid myeloid leukemia inhibitor-8226 (RPMI-8226) cells showing an IC50 of 0.32 micromolar after 48 hours of treatment [6]. The adult T-cell leukemia-resistant proliferation-1 (ARP-1) and chronic myeloid leukemia-associated gene (CAG) multiple myeloma cell lines demonstrate IC50 values of approximately 0.5 micromolar, indicating consistent activity across different multiple myeloma subtypes [7]. The compound's efficacy in hematological malignancies is attributed to its ability to overcome drug resistance mechanisms through simultaneous targeting of multiple oncogenic pathways [7].

Bladder cancer cells engineered to overexpress epidermal growth factor receptor (T24-EGFR-OE) show dose-dependent sensitivity ranging from 0.5 to 5.0 micromolar, with enhanced cytotoxic effects observed at higher concentrations [8]. The compound induces significant morphological changes in bladder cancer cells, including cytoskeletal reorganization and nuclear fragmentation, indicative of apoptotic cell death [8].

The heterogeneous response patterns observed across different cancer cell lines reflect the complex interplay between Cudc-101's multitargeted mechanism of action and the specific oncogenic dependencies of each cancer type. Cell lines with high epidermal growth factor receptor expression and histone deacetylase activity demonstrate enhanced sensitivity, while those with alternative survival pathways may exhibit relative resistance. The compound's ability to overcome drug resistance mechanisms, particularly in cell lines that have acquired resistance to single-target inhibitors, represents a significant therapeutic advantage [9] [10].

Proapoptotic Mechanisms: Caspase Activation and Mitochondrial Dysregulation

Cudc-101 induces robust apoptotic cell death through the activation of both intrinsic and extrinsic apoptotic pathways, with particular emphasis on mitochondrial-mediated apoptosis. The compound triggers significant caspase activation, with caspase-3 and caspase-7 activity increasing by up to 300% in treated cancer cells [11]. This dramatic elevation in caspase activity is accompanied by the proteolytic cleavage of poly adenosine diphosphate-ribose polymerase (PARP), a hallmark of apoptotic execution [11] [7].

The mitochondrial apoptotic pathway is central to Cudc-101's cytotoxic mechanism. Treatment with the compound leads to a significant decrease in mitochondrial membrane potential, as demonstrated by reduced red fluorescence intensity in treated cells [8]. This mitochondrial depolarization is accompanied by increased reactive oxygen species production and oxidative stress markers, including heme oxygenase-1 (HO-1) expression, which increases in a concentration-dependent manner [8].

The balance between proapoptotic and antiapoptotic B-cell lymphoma-2 (BCL-2) family proteins is fundamentally altered by Cudc-101 treatment. The compound significantly reduces the expression of antiapoptotic proteins, including BCL-extra large (BCL-XL) and BCL-2, while simultaneously increasing the expression of the proapoptotic protein BCL-2-associated X protein (BAX) [7] [8]. The ratio of BCL-2-associated death promoter (Bad) to BCL-XL increases substantially following treatment, indicating a shift toward proapoptotic signaling [8].

Caspase-9 activation represents a critical component of the intrinsic apoptotic pathway initiated by Cudc-101. The compound induces significant increases in cleaved caspase-9 levels, indicating mitochondrial cytochrome c release and apoptosome formation [7]. This upstream activation of caspase-9 subsequently triggers the executioner caspase-3, resulting in the characteristic morphological and biochemical features of apoptosis [7].

The compound's effects on mitochondrial function extend beyond membrane potential changes to include alterations in mitochondrial morphology and cellular distribution. Treated cells exhibit fragmented mitochondria with reduced connectivity, suggesting impaired mitochondrial dynamics [8]. These morphological changes are accompanied by decreased adenosine triphosphate (ATP) production and increased mitochondrial permeability, contributing to the overall cellular energy crisis that facilitates apoptotic cell death.

Survivin, a member of the inhibitor of apoptosis protein family, is significantly downregulated by Cudc-101 treatment across multiple cancer cell lines [1] [12]. This reduction in survivin expression removes a critical survival signal and enhances the sensitivity of cancer cells to apoptotic stimuli. Similarly, X-linked inhibitor of apoptosis protein (XIAP) expression is markedly decreased, further promoting caspase activation and apoptotic progression [1] [12].

The temporal dynamics of apoptotic induction reveal that Cudc-101 effects become apparent within 24 hours of treatment, with maximal apoptotic activity observed at 48 hours. Flow cytometry analysis using annexin V and propidium iodide staining demonstrates a dose-dependent increase in apoptotic cells, with both early and late apoptotic populations significantly expanded following treatment [7] [8].

Inhibition of Metastatic Processes: Migration and Invasion Pathways

Cudc-101 demonstrates potent antimetastatic properties through the comprehensive inhibition of cellular migration and invasion processes. The compound significantly reduces cancer cell motility in wound healing assays, with treated cells showing markedly impaired ability to close artificial wounds compared to control groups [4] [1]. This reduction in migratory capacity is observed across multiple cancer types, including pancreatic, anaplastic thyroid, and lung cancers [4] [1] [10].

The inhibition of epithelial-mesenchymal transition (EMT) represents a central mechanism through which Cudc-101 suppresses metastatic potential. Treatment with the compound results in a significant upregulation of epithelial markers, most notably E-cadherin, which is restored to detectable levels in cell lines where it was previously suppressed [1] [12]. This restoration of E-cadherin expression is particularly remarkable in anaplastic thyroid cancer cells, where E-cadherin is typically undetectable under normal culture conditions [1].

Conversely, mesenchymal markers undergo substantial downregulation following Cudc-101 treatment. Vimentin expression is significantly reduced in multiple cancer cell lines, including pancreatic and anaplastic thyroid cancers [4] [1]. N-cadherin levels are similarly decreased, particularly in cell lines with high baseline expression of this mesenchymal marker [1] [12]. The compound also reduces the expression of matrix metalloproteinase-9 (MMP-9), a critical enzyme involved in extracellular matrix degradation and cancer cell invasion [4].

The transcriptional regulation of EMT is profoundly affected by Cudc-101 through its impact on key transcription factors. Snail and Slug, two master regulators of EMT, are significantly downregulated following treatment [4]. This reduction in EMT-promoting transcription factors contributes to the overall shift toward epithelial characteristics and reduced metastatic potential.

Transwell migration and invasion assays demonstrate that Cudc-101 treatment results in a substantial reduction in the number of cells capable of migrating through porous membranes. In pancreatic cancer models, the combination of Cudc-101 with gemcitabine shows synergistic effects in reducing both migration and invasion capabilities [4]. The compound's effects on invasion are particularly pronounced when cells are challenged with matrigel-coated membranes, indicating interference with the cellular machinery required for basement membrane degradation [4].

The tight junction protein zonula occludens-1 (ZO-1) is significantly upregulated in response to Cudc-101 treatment, contributing to enhanced cell-cell adhesion and reduced propensity for cellular dissemination [4]. This increase in ZO-1 expression, combined with elevated E-cadherin levels, creates a more cohesive epithelial phenotype that is less conducive to metastatic spread.

Cytoskeletal reorganization represents another mechanism through which Cudc-101 inhibits cellular migration. The compound induces significant alterations in microfilament structure and distribution, with treated cells showing disrupted actin cytoskeleton organization [8]. These cytoskeletal changes impair the formation of lamellipodia and filopodia, cellular protrusions essential for directional migration and invasion.

The compound's effects on cellular adhesion extend beyond epithelial marker regulation to include changes in integrin expression and focal adhesion dynamics. Cudc-101 treatment results in altered cell-substrate interactions, with reduced formation of mature focal adhesions and decreased cellular spreading [8]. These changes in adhesive properties contribute to the overall reduction in migratory and invasive capabilities.

Modulation of Tumor Microenvironment Interactions

Cudc-101 exerts significant effects on tumor microenvironment interactions, fundamentally altering the communication between cancer cells and their surrounding stroma. The compound enhances tumor immunogenicity through multiple mechanisms, including increased presentation of tumor-associated antigens and modulation of immune cell infiltration patterns [13]. These effects contribute to the transformation of immunosuppressive tumor microenvironments into more immunologically active states conducive to antitumor immunity.

Tumor-associated macrophages undergo phenotypic reprogramming in response to Cudc-101 treatment. The compound promotes the conversion of immunosuppressive M2 macrophages to tumoricidal M1 macrophages, enhancing the antitumor immune response [13]. This macrophage polarization is mediated through histone deacetylase inhibition, which alters the epigenetic landscape governing macrophage phenotype determination [13].

The recruitment and activation of cytotoxic T lymphocytes are significantly enhanced by Cudc-101 treatment. The compound increases the infiltration of CD8-positive T cells into tumor tissues through the upregulation of chemokine signaling pathways, particularly the C-X-C motif chemokine ligand 9 and 10 (CXCL9/10) axis [13]. This enhanced T cell recruitment is accompanied by increased T cell activation and cytotoxic function, contributing to improved antitumor immunity.

Regulatory T cells (Tregs), which suppress antitumor immune responses, are reduced in number and function following Cudc-101 treatment. The compound decreases the population of Tregs within the tumor microenvironment while simultaneously reducing their immunosuppressive capacity [13]. This reduction in regulatory T cell activity removes a significant barrier to effective antitumor immunity and enhances the efficacy of other immunotherapeutic approaches.

Natural killer (NK) cells demonstrate enhanced proliferation and activation in response to Cudc-101 treatment. The compound increases interleukin-2-induced NK cell proliferation through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway [13]. Additionally, Cudc-101 enhances the expression of activating receptors on NK cell surfaces, including natural killer group 2 member D (NKG2D), thereby increasing their cytotoxic potential against cancer cells [13].

Myeloid-derived suppressor cells (MDSCs), which contribute to immune suppression in the tumor microenvironment, are significantly reduced by Cudc-101 treatment. The compound decreases the recruitment of polymorphonuclear myeloid-derived suppressor cells to tumor sites and impairs their immunosuppressive function [13]. This reduction in MDSC activity contributes to the overall enhancement of antitumor immune responses.

Dendritic cell maturation and function are promoted by Cudc-101 treatment, leading to enhanced antigen presentation capabilities. The compound increases the expression of costimulatory molecules and major histocompatibility complex class I and II molecules on dendritic cells, improving their ability to activate T cell responses [14]. This enhanced dendritic cell function contributes to the initiation and maintenance of robust antitumor immunity.

The compound's effects on the tumor microenvironment extend to the modulation of angiogenesis and vascular function. Cudc-101 treatment results in reduced expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors, contributing to decreased tumor vascularization [15]. This antiangiogenic effect limits nutrient and oxygen supply to tumor cells while reducing the availability of vascular routes for metastatic dissemination.

Tumor-associated fibroblasts, which contribute to cancer progression through the production of growth factors and extracellular matrix components, are also affected by Cudc-101 treatment. The compound reduces the activation state of cancer-associated fibroblasts and decreases their production of tumor-promoting factors [13]. This modulation of fibroblast function contributes to the overall antitumor effects of the compound by reducing stromal support for cancer cell growth and survival.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2. Morphy, Richard. Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Journal of Medicinal Chemistry (2010), 53(4), 1413-1437. CODEN: JMCMAR ISSN:0022-2623. CAN 152:183130 AN 2009:1315799

3. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao; Bao, Rudi. Preparation of 4-phenylaminoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors containing a zinc binding moiety and formulation containing them. U.S. Pat. Appl. Publ. (2009), 116 pp. CODEN: USXXCO US 2009111772 A1 20090430 CAN 150:472748 AN 2009:524181

4. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao. Preparation of tartaric acid salts or complexes of quinazoline compounds containing a zinc binding moiety as EGFR tyrosine kinase inhibitors. PCT Int. Appl. (2009), 169pp. CODEN: PIXXD2 WO 2009035718 A1 20090319 CAN 150:352185 AN 2009:336937

5. Cai, Xiong; Qian, Changgeng; Gould, Stephen; Zhai, Haixiao. Multi-functional small molecules as anti-proliferative agents and their preparation. PCT Int. Appl. (2008), 494pp. CODEN: PIXXD2 WO 2008033747 A2 20080320 CAN 148:355828 AN 2008:353001

6. Qian, Changgeng; Cai, Xiong; Gould, Stephen; Zhai, Haixiao. Preparation of quinazoline based EGFR inhibitors containing a zinc binding moiety. PCT Int. Appl. (2008), 210 pp. CODEN: PIXXD2 WO 2008033749 A2 20080320 CAN 148:355813 AN 2008:351417